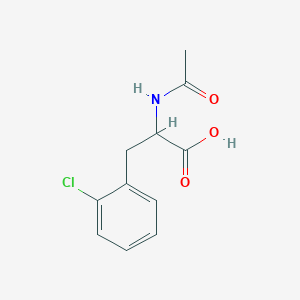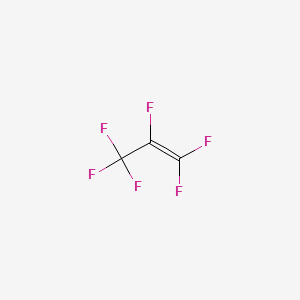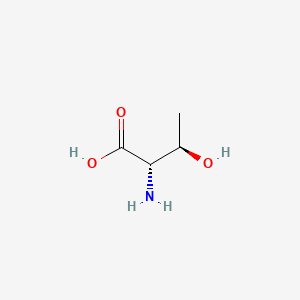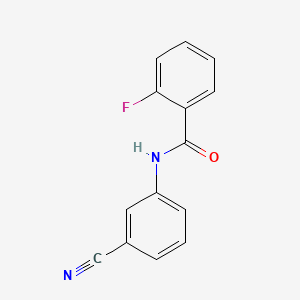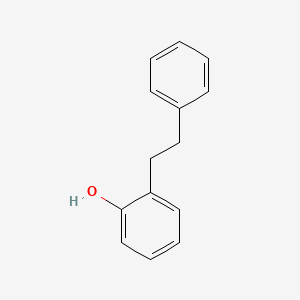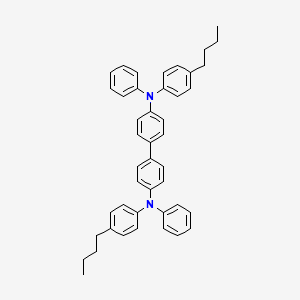
N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine
概述
描述
N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine is an organic compound known for its unique electronic properties. It is a derivative of benzidine and is characterized by the presence of butyl and phenyl groups attached to the nitrogen atoms. This compound is of significant interest in the field of organic electronics due to its ability to transport holes efficiently, making it a valuable material for various electronic applications .
作用机制
Target of Action
N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine, also known as poly-TPD, is primarily used in the field of photovoltaics, particularly in perovskite solar cells . Its primary target is the hole transport layer (HTL) of these cells .
Mode of Action
Poly-TPD interacts with its target by forming thin films of high quality with excellent hole transport . This is due to its highest occupied molecular orbital (HOMO) energy level providing the hole transport matches well with HOMO levels of hole transport polymers and organic photoconductors .
Biochemical Pathways
In the context of photovoltaics, the biochemical pathways are replaced by electronic pathways. Poly-TPD affects the charge carrier mobility in the HTL of perovskite solar cells . In composites with PCBM and copper (II) pyropheophorbide derivative (Cu-PP), the electron and hole mobilities are balanced, enhancing the photoconductivity due to the sensitization by Cu-PP in blue and red spectral ranges .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug, in the case of poly-TPD, it’s more relevant to discuss its electronic properties. The hole mobility in thin polymer layers of poly-TPD was reported in the order of (1 ÷ 2) × 10 −3 cm 2 V −1 s −1 .
Result of Action
The introduction of poly-TPD at the perovskite and hole transporting layer interface leads to a significant suppression of interfacial recombination and enhancement of the cell power conversion efficiency . This results in perovskite solar cells with stabilized efficiency exceeding 21% with negligible hysteresis .
Action Environment
Environmental factors such as humidity, heat, and light can influence the action, efficacy, and stability of poly-TPD . For instance, ultra-hydrophobic poly-TPD passivant considerably alleviates moisture penetration, showing ≈91% retention of initial efficiencies after 300 h storage at high relative humidity of 80% .
生化分析
Biochemical Properties
Poly-TPD has been shown to interact with various biomolecules, particularly in the context of charge carrier mobility. In thin films of poly-TPD composites, the charge carrier mobility was investigated for the first time . The nature of these interactions is primarily electronic, with poly-TPD providing excellent hole transport .
Molecular Mechanism
The molecular mechanism of action of N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine is primarily related to its optoelectronic properties. It exerts its effects at the molecular level through its ability to transport holes, which is a key parameter characterizing the electrical properties of polymer and organic semiconductors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine typically involves the reaction of 4-butylaniline with diphenylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically subjected to rigorous quality control measures to ensure its suitability for electronic applications .
化学反应分析
Types of Reactions
N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its performance in specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of amine derivatives.
Major Products Formed
The major products formed from these reactions include various substituted benzidines, quinones, and amine derivatives. These products have distinct properties that can be tailored for specific applications in organic electronics and other fields .
科学研究应用
N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine has a wide range of scientific research applications:
Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent hole mobility and stability.
Photodetectors: The compound is utilized in the development of photodetectors, where its ability to form high-quality thin films enhances the device’s performance.
Perovskite Solar Cells: It serves as an interfacial passivation layer in perovskite solar cells, improving the efficiency and operational stability of these devices.
Optoelectronics: Research on its optoelectronic properties has shown its potential in various optoelectronic devices, including sensors and transistors.
相似化合物的比较
Similar Compounds
N,N’-Bis(4-methylphenyl)-N,N’-diphenylbenzidine: Similar in structure but with methyl groups instead of butyl groups.
N,N’-Bis(4-tert-butylphenyl)-N,N’-diphenylbenzidine: Contains tert-butyl groups, which may affect its electronic properties differently.
N,N’-Bis(4-ethylphenyl)-N,N’-diphenylbenzidine: Features ethyl groups, offering a different balance of electronic and steric effects.
Uniqueness
N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine is unique due to its specific combination of butyl and phenyl groups, which provide an optimal balance of electronic properties and stability. This makes it particularly suitable for applications in organic electronics, where both high performance and durability are required .
属性
IUPAC Name |
4-butyl-N-[4-[4-(N-(4-butylphenyl)anilino)phenyl]phenyl]-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44N2/c1-3-5-13-35-19-27-41(28-20-35)45(39-15-9-7-10-16-39)43-31-23-37(24-32-43)38-25-33-44(34-26-38)46(40-17-11-8-12-18-40)42-29-21-36(22-30-42)14-6-4-2/h7-12,15-34H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPAGHMQEIUKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
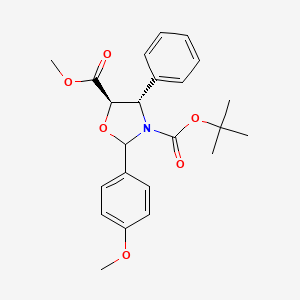
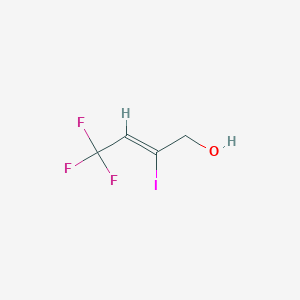
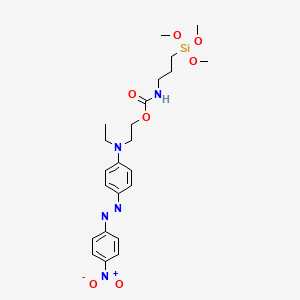
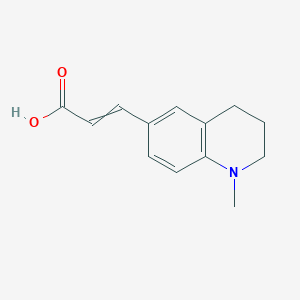
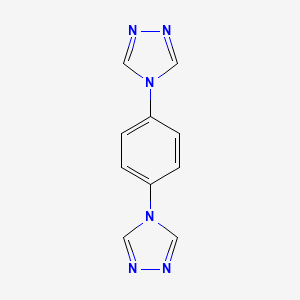
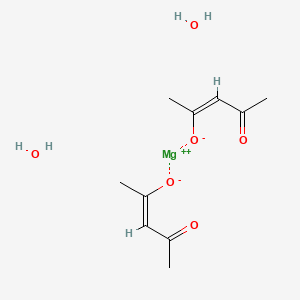
![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B6593653.png)
![13-hydroxy-10,16-bis(2,4,6-trimethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593656.png)
